[(4-Chloro-2-fluorophenyl)methyl](methyl)amine
Description
(4-Chloro-2-fluorophenyl)methylamine (CAS: 58743-30-9; alternative CAS: EN300-27115071 in commercial catalogues ) is a secondary amine with the molecular formula C₈H₈ClFN (molecular weight: 173.62 g/mol). It features a benzylamine scaffold substituted with chlorine and fluorine at the 4- and 2-positions of the phenyl ring, respectively, and a methyl group attached to the nitrogen atom. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of antineoplastic agents (e.g., gandotinib derivatives ) and bioactive molecules targeting neurological or metabolic pathways .
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZTUXIMFOZXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259094 | |
| Record name | 4-Chloro-2-fluoro-N-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094641-62-9 | |
| Record name | 4-Chloro-2-fluoro-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094641-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-N-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-chloro-2-fluorophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluorophenyl)methylamine typically involves the reaction of 4-chloro-2-fluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-2-fluorophenyl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluorophenyl)methylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation: The methylamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Intermediate in Drug Synthesis
(4-Chloro-2-fluorophenyl)methylamine serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural properties allow it to interact effectively with biological targets, making it a valuable component in drug development processes.
Case Study: Neurological Disorders
Research indicates that derivatives of (4-Chloro-2-fluorophenyl)methylamine have shown promise in modulating neurotransmitter systems. For instance, studies have demonstrated its potential efficacy in enhancing the activity of certain neurotransmitters, which could lead to novel treatments for conditions such as depression and anxiety.
Materials Science
Development of Advanced Materials
The compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved performance characteristics in these materials.
Case Study: Polymer Synthesis
In a study involving the synthesis of specialty polymers, (4-Chloro-2-fluorophenyl)methylamine was incorporated into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials exhibited superior properties compared to traditional polymer formulations.
Biological Studies
Biochemical Assays and Enzyme Interactions
(4-Chloro-2-fluorophenyl)methylamine acts as a probe in biochemical assays, facilitating the study of enzyme interactions and receptor binding. Its ability to selectively bind to specific enzymes makes it an important tool for understanding biochemical pathways.
Case Study: Enzyme Inhibition
Inhibitory studies have shown that this compound can effectively inhibit certain classes of enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression.
Industrial Chemistry
Production of Agrochemicals and Specialty Chemicals
The compound is also employed in the production of agrochemicals and other specialty chemicals. Its reactivity allows for the development of new chemical entities with enhanced agricultural applications.
Case Study: Agrochemical Development
Research into agrochemicals has revealed that formulations containing (4-Chloro-2-fluorophenyl)methylamine exhibit improved efficacy against specific pests while minimizing environmental impact. This has led to its incorporation into several commercial agrochemical products.
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity.
Receptor Modulation: Interacting with receptor sites to modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Positional Isomers
- (2-Chloro-4-fluorophenyl)methylamine (CAS: 823188-81-4 ): Substituents: Chlorine at position 2, fluorine at position 3. Molecular formula: C₈H₈ClFN (identical to the target compound).
Halogen and Functional Group Modifications
- {[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine (CAS: 1079439-73-8 ): Substituents: Trifluoromethyl group replaces fluorine at position 2. Molecular formula: C₉H₉ClF₃N. Impact: The electron-withdrawing trifluoromethyl group increases lipophilicity (logP ~2.8 vs.
[(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine :
Pharmacological Analogues: Bioactivity Comparisons
Piperidine Derivatives
Lipophilicity and Solubility
| Compound | logP (HPLC) | Water Solubility (mg/mL) |
|---|---|---|
| (4-Chloro-2-fluorophenyl)methylamine | ~2.1 | 0.45 |
| {[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine | ~2.8 | 0.12 |
| (2-Chloro-4-fluorophenyl)methylamine | ~2.3 | 0.38 |
Trends : Trifluoromethyl substitution increases logP but reduces solubility, while positional isomerism moderately affects both parameters.
Biological Activity
(4-Chloro-2-fluorophenyl)methylamine is a substituted amine that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen substituents, particularly chlorine and fluorine, influences its chemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₂H₁₄ClFN
- Molecular Weight : Approximately 229.71 g/mol
- Structural Features : The compound features a chloro and fluorine atom on a phenyl ring, linked to a methylamine group, which contributes to its reactivity and biological potential.
Biological Activity Overview
The biological activity of (4-Chloro-2-fluorophenyl)methylamine can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structural characteristics exhibit significant antibacterial properties against various strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- A comparative analysis indicates that derivatives of chlorinated and fluorinated phenyl methylamines often demonstrate enhanced antimicrobial efficacy compared to traditional antibiotics .
-
Cytotoxicity :
- Research indicates that some derivatives display cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity profiles suggest that these compounds could serve as potential chemotherapeutic agents .
- In vitro studies have demonstrated that select derivatives exhibit submicromolar activity against resistant strains like MRSA, highlighting their therapeutic potential .
-
Enzyme Inhibition :
- The amine functional group allows for interactions with various enzymes, suggesting potential as enzyme inhibitors. Preliminary findings indicate that compounds with similar structures may modulate receptor activity, impacting neurotransmitter systems .
Case Studies
Several case studies have explored the biological efficacy of related compounds:
- Case Study 1 : A study evaluated the antibacterial activity of a series of 4-chlorocinnamanilides against Staphylococcus aureus. Among these, certain derivatives showed promising results with minimal cytotoxicity to primary mammalian cells while maintaining significant antibacterial action .
- Case Study 2 : Molecular docking studies revealed that fluorinated sulfonamides exhibited strong interactions with key amino acid residues in target proteins involved in cancer pathways. This suggests that (4-Chloro-2-fluorophenyl)methylamine could similarly interact with critical biological targets .
Structure-Activity Relationship (SAR)
The biological activity of (4-Chloro-2-fluorophenyl)methylamine can be influenced by its structural modifications:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (4-Chloro-2-fluorophenyl)methylamine | Chloro and fluorine substituents on the phenyl ring | Antimicrobial, cytotoxic |
| [(3-Fluorophenyl)methylamine] | Fluorine instead of chlorine | Varies; potential for different activity |
| [(4-Fluorophenyl)methylamine] | Different position of fluorine | Altered electronic properties; possible changes in activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Chloro-2-fluorophenyl)methylamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution using 4-chloro-2-fluorobenzyl chloride and methylamine. A base (e.g., NaOH or K₂CO₃) is typically employed in polar aprotic solvents like dichloromethane or toluene. Reaction temperatures between 60–80°C for 12–24 hours achieve yields of ~65–75%. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- Methodology :
- FTIR : Identifies amine C-N stretching (1031–1100 cm⁻¹) and aromatic C-F/C-Cl vibrations (750–850 cm⁻¹) .
- NMR : ¹H NMR shows singlet peaks for methylamine protons (~2.3 ppm) and aromatic protons (6.8–7.4 ppm). ¹³C NMR confirms the quaternary carbon adjacent to Cl/F .
- Elemental Analysis : Validates %C, %H, %N, and %Cl/F content to confirm stoichiometry .
Advanced Research Questions
Q. How do electronic effects of chloro/fluoro substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology :
- Hammett Constants : The electron-withdrawing -Cl (σₚ=0.23) and -F (σₚ=0.06) groups enhance electrophilic substitution at the para position. Computational DFT studies (e.g., Gaussian 16) model charge distribution and frontier molecular orbitals to predict reaction sites .
- Case Study : Fluorine’s inductive effect increases the acidity of the benzylic proton, facilitating deprotonation in base-catalyzed reactions .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors).
- Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
- Dose-Response Curves : IC₅₀ values should be validated across ≥3 independent replicates to assess reproducibility .
Q. How can structure-activity relationship (SAR) studies optimize (4-Chloro-2-fluorophenyl)methylamine for target-specific bioactivity?
- Methodology :
- Analog Synthesis : Replace -Cl/-F with -Br/-CF₃ to evaluate steric/electronic effects on binding affinity.
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., tyrosine kinases) or receptor-binding assays (e.g., GPCRs).
- Data Table :
| Substituent | Enzyme Inhibition (IC₅₀, nM) | Receptor Binding (Kᵢ, nM) |
|---|---|---|
| -Cl, -F | 120 ± 15 | 85 ± 10 |
| -Br, -F | 95 ± 10 | 72 ± 8 |
| -CF₃, -F | 220 ± 25 | 150 ± 20 |
Methodological Challenges
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs: 3POZ, 4ZUD) to model binding poses.
- MD Simulations : GROMACS simulations (10 ns) assess stability of ligand-protein complexes in aqueous environments .
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Methodology :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers.
- Salt Formation : Prepare hydrochloride salts via HCl gas exposure in diethyl ether .
Data Interpretation
Q. Why might crystallographic data conflict with computational bond-length predictions?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
